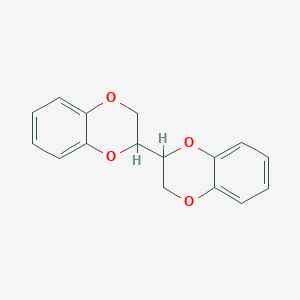phosphanium bromide CAS No. 116423-25-7](/img/structure/B14307084.png)
[2-(5-Nitrofuran-2-yl)ethenyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a nitrofuran moiety linked to a triphenylphosphanium group via an ethenyl bridge, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of corresponding halide derivatives.
Applications De Recherche Scientifique
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The triphenylphosphanium group may facilitate the compound’s entry into cells and its interaction with intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium chloride
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium iodide
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium fluoride
Uniqueness
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is unique due to its specific combination of a nitrofuran moiety and a triphenylphosphanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
116423-25-7 |
|---|---|
Formule moléculaire |
C24H19BrNO3P |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
2-(5-nitrofuran-2-yl)ethenyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19NO3P.BrH/c26-25(27)24-17-16-20(28-24)18-19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
Clé InChI |
MVPSQQZMSJGNPB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
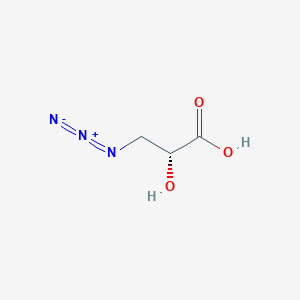
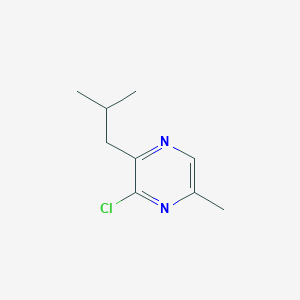
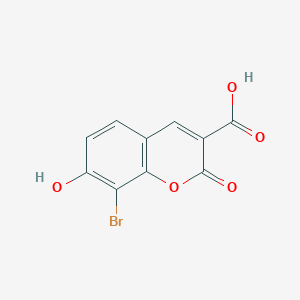
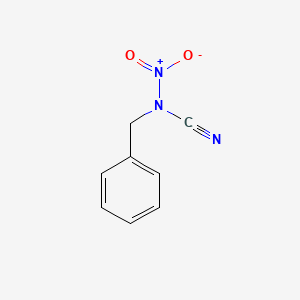
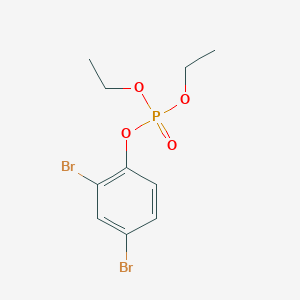
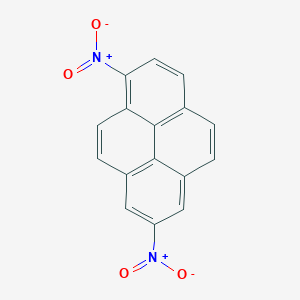

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)


